N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide
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Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro and dimethoxy-substituted phenyl ring, as well as a fluorophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxyaniline and 4-fluorobenzoyl chloride.
Acylation Reaction: The 4-chloro-2,5-dimethoxyaniline undergoes an acylation reaction with 4-fluorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the corresponding amide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies, including molecular docking and in vitro assays, are required to elucidate the precise mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-2-phenylacetamide: Lacks the fluorine atom on the phenyl ring.
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-chlorophenyl)acetamide: Contains a chlorine atom instead of fluorine on the phenyl ring.
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenyl)acetamide: Substitutes the fluorine with a methyl group.
Uniqueness
The presence of both chloro and fluorine substituents in N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide may confer unique chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets, compared to its analogs.
Properties
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO3/c1-21-14-9-13(15(22-2)8-12(14)17)19-16(20)7-10-3-5-11(18)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXKAPYMPCFSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CC2=CC=C(C=C2)F)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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